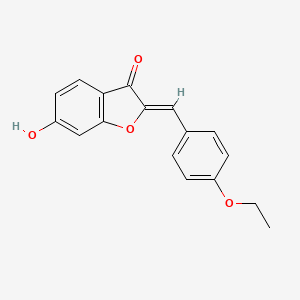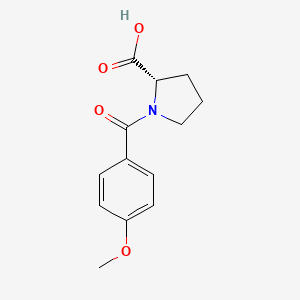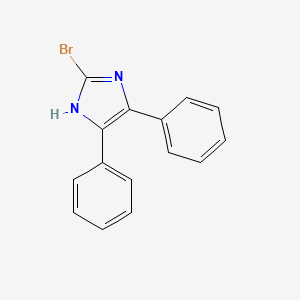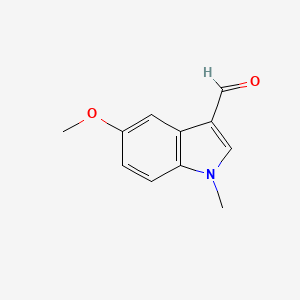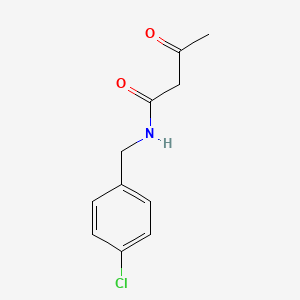
N-(4-Chlorobenzyl)-3-oxobutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Crystal Structure Optimization
The crystal structure of compounds similar to N-(4-Chlorobenzyl)-3-oxobutanamide has been studied using semi-empirical methods. For instance, the structure of N-(3,4-Dichlorophenyl)-3-oxobutanamide was optimized using the MOPAC2009 program, employing both Austin Model 1 (AM1) and Parametrization Model 6 (PM6) methods. These methods revealed conformational discrepancies and crystal packing, with the optimized geometries aligning well with X-ray crystal data. The study also examined intramolecular charge transfer interactions and the molecular electrostatic potential, highlighting the role of oxygen and chlorine atoms in crystal packing interactions .
Molecular Structure Analysis
The molecular structure of N-aryl-2-chloro-3-oxobutanamides, which are structurally related to N-(4-Chlorobenzyl)-3-oxobutanamide, has been elucidated with a focus on hydrogen bonding. In the solid state, these compounds typically form an intermolecular hydrogen bond between the anilide hydrogen and the carbonyl oxygen of a neighboring molecule. However, this bonding is disrupted in solution, and no intramolecular association was detected .
Chemical Reactions Analysis
Although the provided data does not include specific chemical reactions involving N-(4-Chlorobenzyl)-3-oxobutanamide, the analysis of related compounds can offer insights. For example, N,N'-1,4-phenylene-bis(3-oxobutanamide) is an industrial intermediate used in the synthesis of azo pigments. The study of its crystal structure, both in the dihydrate and anhydrous forms, provides valuable information on the reactivity and stability of such compounds under different conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-(4-Chlorobenzyl)-3-oxobutanamide can be inferred from studies on similar compounds. The crystal structure determination of N,N'-1,4-phenylene-bis(3-oxobutanamide) from laboratory powder diffraction data revealed that the anhydrous form crystallizes in the P21/c space group, while the dihydrate form crystallizes in the P-1 space group. The lattice parameters and crystal packing details provide a foundation for understanding the physical properties of these compounds, such as solubility, melting point, and stability .
Applications De Recherche Scientifique
Molecular Structure and Bonding
Structure Elucidation of N-aryl-2-chloro-3-oxobutanamides N-aryl-2-chloro-3-oxobutanamides, including compounds like N-(4-Chlorobenzyl)-3-oxobutanamide, often form an intermolecular hydrogen bond in the solid state. This bond is typically between the anilide hydrogen and the anilide carbonyl oxygen of a neighboring molecule, which disrupts in solution. However, intramolecular associations are not usually detected (Frohberg et al., 2002).
Chemical Properties and Interactions
2-Acetyl-3′-chloroacetanilide Research indicates that in N-(3-chlorophenyl)-3-oxobutanamide, the bond lengths suggest that the molecule exists in the keto form. The crystal structure is notably stabilized by an N—H⋯O hydrogen bond (Tai et al., 2005).
Catalyst Research
Highly Selective Rhodium-Catalyzed Conjugate Addition Reactions of 4-oxobutenamides 4-oxobutenamides, when subjected to rhodium-catalyzed conjugate addition with arylboronic acids, exhibit high regio- and enantioselectivity. The use of sterically demanding P-chiral diphosphines contributes significantly to this selectivity. The products, which include oxobutanamides, can be further converted to alternate targets by selective derivatization of either the amide or ketone functional group (Zigterman et al., 2007).
Quantum Chemical Calculations
Crystal Structure Optimization and Semi-Empirical Quantum Chemical Calculations of N-(3,4-Dichlorophenyl)-3-Oxo-Butanamide The crystal structure of N-(3,4-Dichlorophenyl)-3-oxobutanamide is optimized using semi-empirical methods, indicating conformational discrepancies and crystal packing. Intramolecular charge transfer interactions and molecular electrostatic potential calculations reveal significant involvement of oxygen and chlorine atoms in crystal packing interactions (Jotani, 2012).
Synthetic Applications
Synthesis of N-Aryl- and N,N-diethyl-2-methyl-3-phenyl-4-sulfanylidene-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamides N-Aryl- and N,N-diethyl-3-oxobutanamides are used as reactants in the synthesis of complex compounds, demonstrating their applicability in creating new chemical structures with potential biological and industrial applications (Gein et al., 2017).
Propriétés
IUPAC Name |
N-[(4-chlorophenyl)methyl]-3-oxobutanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO2/c1-8(14)6-11(15)13-7-9-2-4-10(12)5-3-9/h2-5H,6-7H2,1H3,(H,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWNOHVIQOGIHFD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)NCC1=CC=C(C=C1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10359298 |
Source


|
| Record name | N-(4-Chlorobenzyl)-3-oxobutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10359298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Chlorobenzyl)-3-oxobutanamide | |
CAS RN |
78984-83-5 |
Source


|
| Record name | N-(4-Chlorobenzyl)-3-oxobutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10359298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

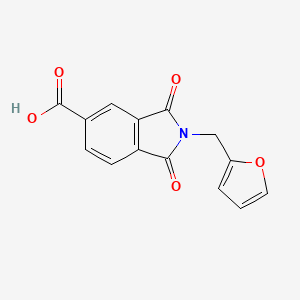
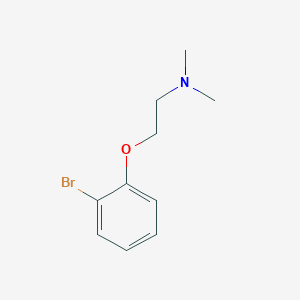
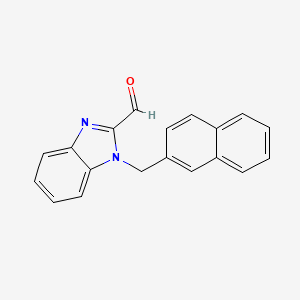
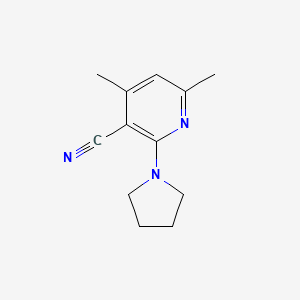
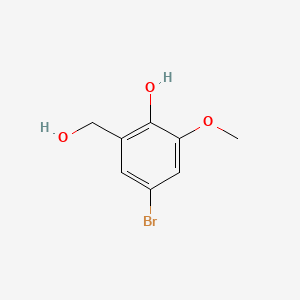
![1-[2-(4-Chloro-3,5-dimethyl-phenoxy)-ethyl]-piperazine](/img/structure/B1331817.png)
![(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetic acid](/img/structure/B1331825.png)
![3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid](/img/structure/B1331828.png)
